Cas no 1261964-90-2 (2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid)
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95%
- MFCD18322352
- DTXSID60691716
- 4'-Chloro-4-methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
- 1261964-90-2
- 2-(3-CARBOXY-4-CHLOROPHENYL)-5-METHOXYBENZOIC ACID
- 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid
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- MDL: MFCD18322352
- Inchi: 1S/C15H11ClO5/c1-21-9-3-4-10(11(7-9)14(17)18)8-2-5-13(16)12(6-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)
- InChI Key: RYIUJJYOSNWHOA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=CC(=CC=1C(=O)O)OC
Computed Properties
- Exact Mass: 306.0295011Da
- Monoisotopic Mass: 306.0295011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 83.8Ų
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329628-5g |
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95%; . |
1261964-90-2 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| abcr | AB329628-5 g |
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95%; . |
1261964-90-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid Suppliers
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid
Introduction to 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid (CAS No. 1261964-90-2)
2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261964-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This benzoic acid derivative exhibits a unique structural framework, featuring both a carboxylic acid group and a methoxy substituent on a phenyl ring, further modified by a chloro group on the adjacent ring. Such structural features make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The compound’s molecular structure, characterized by its aromatic system and functional groups, positions it as a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups influences its chemical reactivity, making it suitable for further derivatization and functionalization. This adaptability has been leveraged in recent research to explore its potential in drug discovery and molecular biology.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. Studies have highlighted the pharmacological relevance of compounds with similar structural motifs in modulating various cellular pathways. The 3-carboxy-4-chlorophenyl moiety, in particular, has been associated with properties that may contribute to anti-inflammatory, antioxidant, and even anticancer effects. These findings have spurred investigations into how modifications at this position can enhance or alter the biological profile of the compound.
The 5-methoxybenzoic acid component of the molecule further enriches its pharmacological potential. Methoxy groups are known to influence metabolic stability and bioavailability, making them crucial in drug design. The combination of these features in 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid suggests that it could serve as a versatile scaffold for generating novel bioactive molecules. Researchers are exploring its derivatives as potential leads for treating conditions such as neurodegenerative diseases, metabolic disorders, and infections.
One of the most compelling aspects of this compound is its role in preclinical studies aimed at understanding disease mechanisms at the molecular level. For instance, researchers have utilized analogs of this structure to investigate interactions with specific enzymes and receptors implicated in human health and disease. The 3-carboxy-4-chlorophenyl group’s ability to engage with biological targets has been particularly noteworthy, providing insights into how such compounds might interfere with pathological processes.
Moreover, advancements in computational chemistry have enabled more efficient screening of compounds like 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid for their potential therapeutic applications. Molecular docking studies have shown that derivatives of this compound can exhibit binding affinities comparable to those of known drugs, suggesting their suitability for further development. These computational approaches have accelerated the identification of promising candidates for experimental validation.
The synthesis of 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid itself presents an interesting challenge due to its complex structural features. Chemists have developed multi-step synthetic routes that leverage modern organic transformations to construct this molecule efficiently. These methods often involve palladium-catalyzed cross-coupling reactions, selective halogenation, and functional group interconversions. The optimization of these synthetic pathways is crucial for large-scale production and further derivatization.
In conclusion, 2-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid (CAS No. 1261964-90-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and demonstrated biological relevance make it a cornerstone compound for ongoing research in medicinal biology. As scientists continue to uncover new applications for this molecule and its derivatives, its importance in drug discovery is likely to grow even further.
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